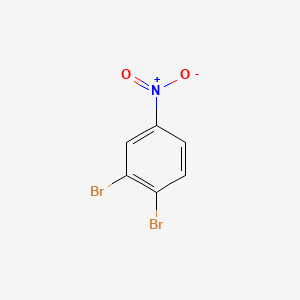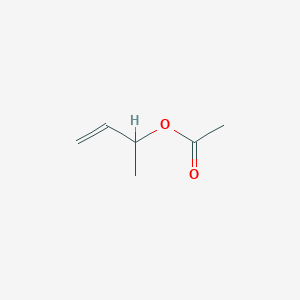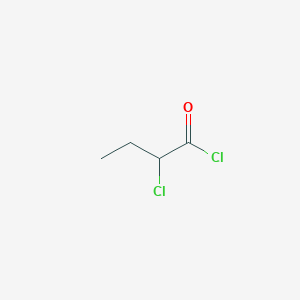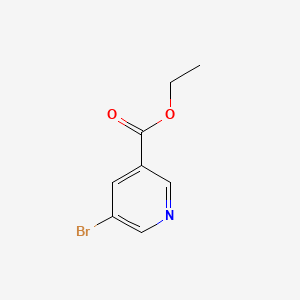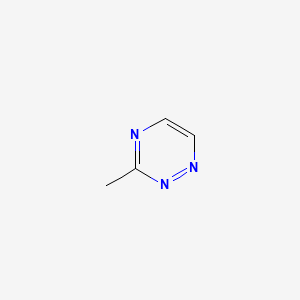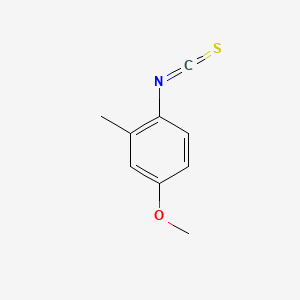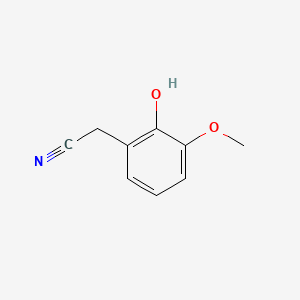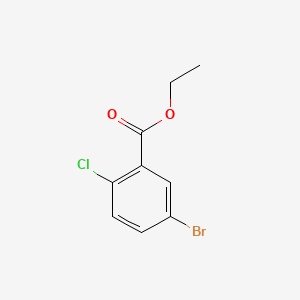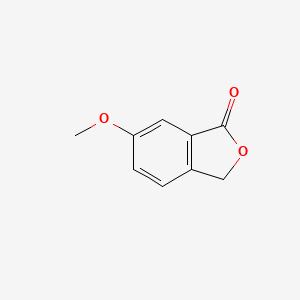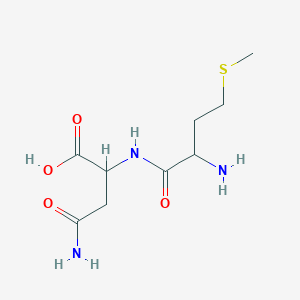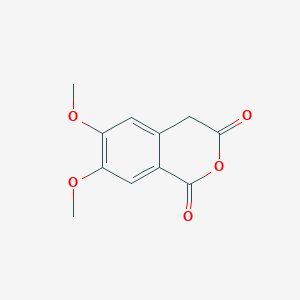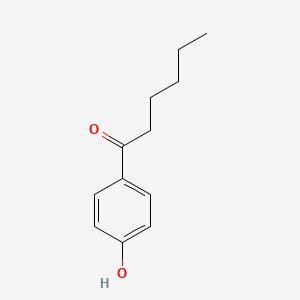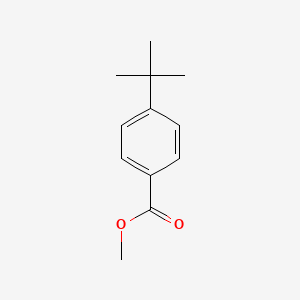
Methyl 4-tert-butylbenzoate
Overview
Description
Methyl 4-tert-butylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a clear, colorless liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its role in the production of UV blockers, particularly avobenzone, which is widely used in sunscreens .
Mechanism of Action
Target of Action
Methyl 4-tert-butylbenzoate is a chemical compound with the formula C12H16O2
Mode of Action
It is known to undergo a claisen condensation reaction with 4-methoxyacetophenone .
Biochemical Pathways
Its reaction with 4-methoxyacetophenone suggests it may be involved in the synthesis of other compounds .
Result of Action
It is known to undergo a reaction to produce avobenzone, an ingredient of sunscreen products .
Action Environment
It is known that the compound can undergo reactions under certain conditions .
Biochemical Analysis
Biochemical Properties
It is known to undergo Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products
Molecular Mechanism
It is known to undergo a Claisen condensation reaction , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-tert-butylbenzoate is typically synthesized through the esterification of 4-tert-butylbenzoic acid with methanol. The reaction is catalyzed by acids such as sulfuric acid or toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalysts like titanous sulfate and toluenesulfonic acid. The reaction conditions are optimized to achieve high yields and purity, with the product typically reaching a purity of 99% or higher. The process is designed to minimize secondary reactions and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Claisen Condensation: This reaction involves the condensation of this compound with 4-methoxyacetophenone to produce avobenzone.
Hydrolysis: The ester group in this compound can be hydrolyzed to yield 4-tert-butylbenzoic acid and methanol.
Common Reagents and Conditions:
Claisen Condensation: Typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Hydrolysis: Can be carried out using aqueous acids or bases under reflux conditions.
Major Products:
Avobenzone: A key product formed through Claisen condensation, used in sunscreens.
4-tert-Butylbenzoic Acid: Formed through hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-tert-butylbenzoate has diverse applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of esterification reactions and enzyme-catalyzed processes.
Medicine: Plays a role in the development of UV-blocking agents for dermatological applications.
Comparison with Similar Compounds
Methyl benzoate: Another ester of benzoic acid, but without the tert-butyl group.
Ethyl 4-tert-butylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-tert-Butylbenzoic acid: The acid form of methyl 4-tert-butylbenzoate.
Uniqueness: this compound is unique due to its specific structure, which includes a tert-butyl group that enhances its stability and reactivity in certain chemical reactions. This makes it particularly valuable in the synthesis of UV-blocking agents like avobenzone, which is not as effectively synthesized using other similar compounds .
Properties
IUPAC Name |
methyl 4-tert-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJOAFHOIWPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885360 | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 4-tert-butylbenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26537-19-9 | |
| Record name | Methyl 4-tert-butylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26537-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-tert-butylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026537199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-tert-butylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-tert-butylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL P-TERT-BUTYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VK4O27JMT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physical properties of methyl 4-tert-butylbenzoate?
A1: this compound is characterized by the following properties []:
Q2: What are the primary applications of this compound in organic synthesis?
A3: this compound serves as a crucial electron-transfer mediator in electrochemical reactions [, , , , ]. For instance, it enables the generation of aryl radicals from corresponding bromides under electrochemical conditions. These radicals can then participate in various reactions, such as cyclization with alkynes or alkenes followed by carboxylation with carbon dioxide, leading to the formation of valuable carboxylic acid derivatives [, , , , ].
Q3: Can you describe a specific example of this compound's role as an electron-transfer mediator?
A4: One example involves the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids []. In this process, 2-allyloxybromobenzenes undergo electrochemical reduction in the presence of this compound and carbon dioxide. This leads to the formation of an aryl radical, which then undergoes 5-exo cyclization followed by carboxylation to yield the desired 2,3-dihydrobenzofuran-3-ylacetic acid derivatives [].
Q4: How can the conversion of 4-tert-butylbenzoic acid to this compound be optimized?
A5: Studies using the Taguchi method have investigated the optimal parameters for esterifying 4-tert-butylbenzoic acid to this compound using the green catalyst methanesulfonic acid []. This research identified the following optimal conditions for maximizing acid conversion: 10% catalyst concentration, a 5:1 methanol to acid molar ratio, and a reaction time of 2 hours at a refluxing temperature of 67°C [].
Q5: What are the kinetic characteristics of the esterification reaction between 4-tert-butylbenzoic acid and methanol?
A6: Kinetic investigations reveal that the esterification of 4-tert-butylbenzoic acid with methanol follows an irreversible pseudo-second-order rate law in its initial phase []. This is followed by a shift to a reversible second-order rate as the reaction progresses. This kinetic model effectively predicts the reaction progress and aligns well with experimental data [].
Q6: Has the vapor pressure of this compound been studied?
A7: Yes, the saturated vapor pressure of this compound has been measured using a Swietoslawski-type ebulliometer []. This data facilitated the determination of its Antoine equation parameters and standard vaporization enthalpy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

